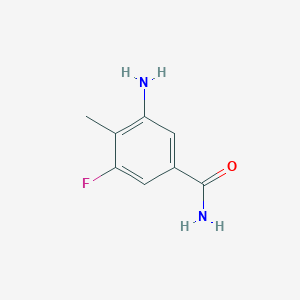

3-Amino-5-fluoro-4-methylbenzamide

Description

3-Amino-5-fluoro-4-methylbenzamide (CAS Ref: 10-F706028) is a substituted benzamide derivative featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 4-position of the benzene ring. This compound belongs to the amide class, which is widely studied for applications in pharmaceuticals, agrochemicals, and material science due to their stability and diverse reactivity. However, commercial availability of this compound has been discontinued across all quantities (1g, 250mg, 500mg) as of 2025, limiting its accessibility for current research .

Properties

IUPAC Name |

3-amino-5-fluoro-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADICRQOSKIBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-4-methylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.

Substitution Reaction: The starting material undergoes a substitution reaction with sodium methoxide to yield an intermediate compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH3) and palladium on carbon (Pd/C) are used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Amino-5-fluoro-4-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the fluorine atom enhances its lipophilicity and metabolic stability. These properties make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid (CAS Ref: 10-F661041)

- Structural Differences: This compound incorporates a sulfamoyl group and a carboxylic acid moiety, unlike the simpler benzamide backbone of 3-Amino-5-fluoro-4-methylbenzamide.

4-Chloro-3-(trifluoromethyl)-benzenamine (Synonyms: 5-amino-2-chlorobenzotrifluoride)

- Structural Differences: This compound replaces the methyl and amide groups of this compound with a trifluoromethyl group and chlorine atom. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which could influence pharmacokinetic properties.

- Safety and Applications: While specific data on this compound are unavailable, chlorobenzotrifluoride derivatives are often utilized in agrochemicals and pharmaceuticals due to their electron-withdrawing effects .

Limitations in Comparative Research

The discontinuation of this compound and its analogs (e.g., 10-F661041) indicates a lack of recent research interest or unresolved challenges in synthesis or application. No peer-reviewed studies comparing these compounds’ physicochemical properties (e.g., solubility, melting points) or biological activities were identified in the provided evidence.

Biological Activity

3-Amino-5-fluoro-4-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound (C8H10FN2O) features an amino group and a fluorine atom on a benzene ring substituted with a methyl group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can disrupt critical biochemical pathways in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways:

- Cell Signaling : It can modulate signaling pathways that are crucial for cell proliferation and survival.

- Gene Expression : The compound may alter gene expression profiles associated with cancer progression and microbial resistance.

Anticancer Activity

A study investigated the anticancer properties of various benzamide derivatives, including this compound. The findings indicated:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it inhibited cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

This data suggests that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results indicate promising antimicrobial activity, warranting further investigation into its mechanism and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-fluoro-4-methylbenzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves amidation of a benzoic acid derivative. A plausible route starts with 5-fluoro-4-methylbenzoic acid , converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia gas or ammonium hydroxide. Optimization strategies include:

- Temperature control (e.g., 0–5°C during acid chloride formation to minimize side reactions).

- Catalytic agents (e.g., DMAP for amidation efficiency).

- Purification via recrystallization or column chromatography.

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals in the δ 6.5–7.5 ppm range, with splitting patterns reflecting fluorine coupling (e.g., para-fluoro substituents cause distinct multiplicities). The amino (-NH₂) group may appear as a broad singlet (~δ 5–6 ppm).

- ¹³C NMR : Carboxamide carbonyl resonates at ~δ 165–170 ppm. Fluorine substituents induce deshielding in adjacent carbons.

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the molecular weight (C₈H₉FN₂O = 180.17 g/mol). Fragmentation patterns (e.g., loss of NH₂ or CO groups) further validate the structure.

Q. What solvent systems are recommended for recrystallizing this compound to ensure high purity?

- Methodological Answer : Common solvents include ethanol-water mixtures (e.g., 70:30 v/v) or ethyl acetate/hexane. Solubility tests at varying temperatures (e.g., 25°C vs. 60°C) help identify optimal conditions. Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) with UV detection at ~254 nm.

- Reference : Purity assessment protocols are inferred from , though commercial sources like BenchChem/GLPBIO are excluded per user guidelines.

Advanced Research Questions

Q. What strategies resolve contradictory data on the solubility and stability of this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification. Test solvents like DMSO (for stock solutions) and PBS (pH 7.4) for biological assays.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) over 14 days. Monitor degradation products via LC-MS.

- Contradiction Resolution : Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic changes affecting solubility.

- Reference : Stability analysis frameworks are adapted from , which discusses related benzamide derivatives .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced enzyme inhibition?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance binding to hydrophobic enzyme pockets.

- Assay Design : Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values. Compare with control compounds lacking the fluoro or methyl groups.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like kinases or proteases.

- Reference : Enzyme inhibition strategies are inferred from , which highlights benzamide applications in medicinal chemistry .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like Schrödinger Maestro to simulate ligand-receptor interactions. Key parameters include Glide score and binding free energy (ΔG).

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess complex stability. Analyze root-mean-square deviation (RMSD) of ligand poses.

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors.

- Reference : Computational workflows are adapted from , though triazole carboxamides are structurally distinct .

Notes

- Contradictions : Direct experimental data for this compound are limited in the provided evidence. Methodological answers are extrapolated from structurally related benzamides (e.g., ).

- Excluded Sources : BenchChem and GLPBIO () were omitted per user guidelines.

- Advanced Techniques : Emphasis on interdisciplinary approaches (e.g., computational chemistry, SAR) aligns with trends in medicinal chemistry research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.